molecular formula C8H5N3O3 B15247214 2-Cyano-4-nitrobenzamide

2-Cyano-4-nitrobenzamide

Cat. No.: B15247214
M. Wt: 191.14 g/mol
InChI Key: NEVUKRFUZGSYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-4-nitrobenzamide is an organic compound with the molecular formula C8H5N3O3 It is a derivative of benzamide, characterized by the presence of both cyano and nitro functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoic acid with cyanamide under specific conditions. One common method includes the use of a catalyst such as tetrabutoxytitanium and boric acid, with the reaction occurring in a temperature range of 160 to 185°C in trichlorobenzene . Another approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. The use of green chemistry principles, such as employing reusable catalysts and reducing reaction times, is a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Formation of nitrobenzamide derivatives.

    Reduction: Formation of 2-amino-4-nitrobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Cyano-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The cyano and nitro groups play crucial roles in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 2-Cyano-4-nitrobenzamide is unique due to the presence of both cyano and nitro groups, which confer distinct chemical reactivity and biological properties.

Properties

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

2-cyano-4-nitrobenzamide

InChI

InChI=1S/C8H5N3O3/c9-4-5-3-6(11(13)14)1-2-7(5)8(10)12/h1-3H,(H2,10,12)

InChI Key

NEVUKRFUZGSYBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.